molecular formula C6H6N4O B1418179 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol CAS No. 89418-10-0

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

Cat. No. B1418179
CAS RN: 89418-10-0
M. Wt: 150.14 g/mol
InChI Key: QSGSNGVHVWEZRN-UHFFFAOYSA-N
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Description

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a compound with the molecular formula C6H6N4O . It is a member of the N-heterocyclic compounds and has a high impact in medicinal chemistry . It has a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol derivatives has been widely studied . The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .


Molecular Structure Analysis

The structural motif of 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol has a molecular weight of 150.14 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . Its Topological Polar Surface Area is 72.9 Ų .

Scientific Research Applications

Antiviral Activity

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol and its derivatives have shown potential antiviral activity . For example, azolo[5,1-c]-1,2,4-triazine-3-carbonitriles, a class of nitrile-containing derivatives of azoloazines, have been found to be effective against tick-borne encephalitis, Venezuelan equine encephalomyelitis, and eastern equine encephalomyelitis .

Antidiabetic Activity

These compounds have also been studied for their antidiabetic activity . The presence of an ethoxycarbonyl fragment in the pyrimidine ring has been associated with antidiabetic activity .

Anti-inflammatory Activity

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol and its derivatives have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticoagulant Activity

These compounds have shown anticoagulant activity . This suggests their potential use in the treatment of conditions that require anticoagulation .

Antimicrobial Activity

Pyrimidine scaffolds, which include 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol, have been found to have antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Anticancer Activity

Pyrimidine scaffolds have also shown anticancer activity . This suggests their potential use in the development of new anticancer drugs .

Synthesis of New Compounds

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol can be used in the synthesis of new compounds . For example, a one-step method for the synthesis of new 5-aminoazolo[1,5-a]pyrimidines has been developed using a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid .

Regioselectivity Studies

These compounds have been used in studies of regioselectivity of the azide-nitrile cycloaddition process in the series of 3,6-dicyanopyrazolopyrimidines .

Future Directions

The future directions of research on 7-Aminopyrazolo[1,5-a]pyrimidin-5-ol could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Further studies are needed to understand its mechanism of action and potential applications in medicinal chemistry.

properties

IUPAC Name

7-amino-4H-pyrazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-4-3-6(11)9-5-1-2-8-10(4)5/h1-3H,7H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGSNGVHVWEZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2NC(=O)C=C(N2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569529
Record name 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Aminopyrazolo[1,5-a]pyrimidin-5-ol

CAS RN

89418-10-0
Record name 7-Aminopyrazolo[1,5-a]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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